molecular formula C11H18ClN3 B8614782 4-Chloro-5-hexyl-6-methylpyrimidin-2-amine

4-Chloro-5-hexyl-6-methylpyrimidin-2-amine

Cat. No. B8614782
M. Wt: 227.73 g/mol
InChI Key: PSUQYEONRIYSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951866B2

Procedure details

By using ethyl 2-acetyloctanoate (6.43 g, 30 mmol) as a starting material and according to the method of Reference-example 2, there was obtained 2-amino-5-hexyl-6-methylpyrimidine-4-ol (4.70 g, 74%). By reacting the obtained 2-amino-5-hexyl-6-methylpyrimidine-4-ol (1 g, 4.78 mmol) and phosphorous oxychloride (12 ml), there was obtained the object compound (196 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
18%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](O)[C:5]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[C:4]([CH3:15])[N:3]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:6]1[C:5]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[C:4]([CH3:15])[N:3]=[C:2]([NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NC(=C(C(=N1)O)CCCCCC)C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1CCCCCC)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 196 mg
YIELD: PERCENTYIELD 18%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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